Ethyl 4-(2-iodobenzamido)benzoate
Description
Ethyl 4-(2-iodobenzamido)benzoate is a benzoate ester derivative featuring a 2-iodobenzamido substituent at the para position of the benzene ring. The iodine atom at the ortho position of the benzamide group introduces steric bulk and polarizability, which may influence intermolecular interactions, solubility, and biological activity.
The iodine atom’s heavy halogen properties make this compound a candidate for applications in radiopharmaceuticals or as a crystallographic heavy atom marker.
Properties
IUPAC Name |
ethyl 4-[(2-iodobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO3/c1-2-21-16(20)11-7-9-12(10-8-11)18-15(19)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTRCWQCDMRQGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-iodobenzamido)benzoate typically involves a multi-step process. One common method starts with the iodination of 2-aminobenzoic acid to produce 2-iodobenzoic acid. This is followed by the formation of an amide bond with 4-aminobenzoic acid, resulting in 4-(2-iodobenzamido)benzoic acid. Finally, esterification with ethanol yields this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-iodobenzamido)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to convert the ester group to an alcohol.
Oxidation Reactions: The aromatic rings can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of new amides, thioethers, or azides.
Reduction: Formation of ethyl 4-(2-aminobenzamido)benzoate or ethyl 4-(2-hydroxybenzamido)benzoate.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Scientific Research Applications
Ethyl 4-(2-iodobenzamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-iodobenzamido)benzoate is largely dependent on its chemical structure. The iodine atom can participate in halogen bonding, which can influence the compound’s interaction with biological targets. The amide and ester groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aromatic rings can engage in π-π interactions with other aromatic systems, affecting molecular recognition processes .
Comparison with Similar Compounds
Positional Isomers: Ortho vs. Para Halogen Substitution
- Ethyl 4-(4-iodobenzamido)benzoate (hypothetical analog): Substitution of iodine at the para position on the benzamide (vs. reports a 79% yield for ethyl 2-(4-iodobenzamido)acetate, highlighting the feasibility of para-substituted analogs .
- Ethyl 4-(2-fluorobenzamido)benzoate (CAS 314766-38-6): Fluorine’s smaller size and electron-withdrawing nature increase the amide’s electrophilicity compared to iodine. This may enhance metabolic stability but reduce halogen-bonding interactions critical for target binding .
Key Differences :
| Property | Ethyl 4-(2-iodobenzamido)benzoate | Ethyl 4-(4-iodobenzamido)benzoate | Ethyl 4-(2-fluorobenzamido)benzoate |
|---|---|---|---|
| Halogen Position | Ortho | Para | Ortho |
| Halogen Size (Å) | 1.39 (I) | 1.39 (I) | 1.47 (F) |
| Electron Effect | Mildly electron-withdrawing | Mildly electron-withdrawing | Strongly electron-withdrawing |
| Potential Application | Heavy atom markers | Higher crystallinity | Metabolic stability |
Functional Group Variations: Amide vs. Sulfonamide and Urea
- Ethyl 4-[(4-fluorophenyl)sulfonylamino]benzoate (CAS 1562439-62-6): Replacing the amide with a sulfonamide group introduces stronger acidity (pKa ~10 for sulfonamides vs. ~15 for amides) and altered hydrogen-bonding capacity, which may affect solubility and protein binding .
- Ethyl 4-(carbamoylamino)benzoate: Urea derivatives () exhibit dual hydrogen-bond donor/acceptor properties, enhancing interactions with biological targets like enzymes or receptors. However, ureas are more prone to hydrolysis than amides under physiological conditions .
Heterocyclic Derivatives
- Ethyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate (CAS 1166756-84-8): Incorporation of an oxadiazole ring enhances metabolic stability and π-π stacking interactions. Oxadiazoles are rigid, planar structures that may improve binding to aromatic protein pockets .
- Ethyl 4-(2-chloropyrimidin-4-yl)benzoate (CAS 499195-60-7): Pyrimidine rings enable additional hydrogen bonding and coordination with metal ions, expanding applications in kinase inhibition or metalloenzyme targeting .
Structural Impact :
| Compound | Heterocycle | Key Properties |
|---|---|---|
| This compound | None | Halogen bonding, moderate rigidity |
| Ethyl 4-(5-isopropyl-oxadiazolyl)benzoate | 1,2,4-Oxadiazole | High metabolic stability, planar structure |
| Ethyl 4-(chloropyrimidinyl)benzoate | Pyrimidine | Hydrogen bonding, metal coordination |
Crystal Structure and Solid-State Properties
describes the crystal structure of ethyl 4-(5-allyl-6-methyl-2-phenylpyrimidin-4-yl-amino)benzoate, which adopts a triclinic lattice with dihedral angles <10° between aromatic rings. In contrast, the target compound’s ortho-iodine substituent may introduce greater torsional strain, reducing planarity and affecting packing efficiency. Such differences influence melting points, solubility, and dissolution rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
